molecular formula C10H8F3NS B13592118 (4-(Trifluoromethylthio)phenyl)propanenitrile

(4-(Trifluoromethylthio)phenyl)propanenitrile

Cat. No.: B13592118
M. Wt: 231.24 g/mol
InChI Key: PQQCLFXQBNBBFT-UHFFFAOYSA-N
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Description

(4-(Trifluoromethylthio)phenyl)propanenitrile is an organic compound with the molecular formula C10H8F3NS and a molecular weight of 231.24 g/mol It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

The synthesis of (4-(Trifluoromethylthio)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the nitrile group to the aldehyde . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-(Trifluoromethylthio)phenyl)propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

(4-(Trifluoromethylthio)phenyl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethylthio)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

(4-(Trifluoromethylthio)phenyl)propanenitrile can be compared with other compounds containing trifluoromethyl or trifluoromethylthio groups, such as:

The unique combination of the trifluoromethylthio and nitrile groups in this compound provides it with distinct chemical properties and a wide range of applications, setting it apart from similar compounds.

Properties

Molecular Formula

C10H8F3NS

Molecular Weight

231.24 g/mol

IUPAC Name

3-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NS/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2H2

InChI Key

PQQCLFXQBNBBFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC#N)SC(F)(F)F

Origin of Product

United States

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